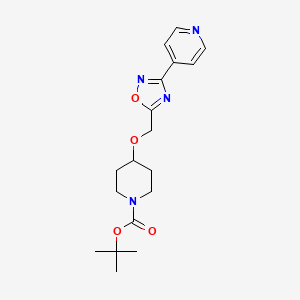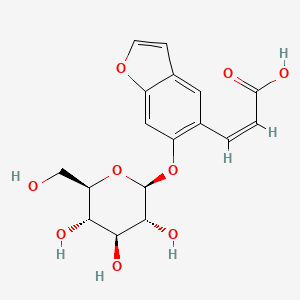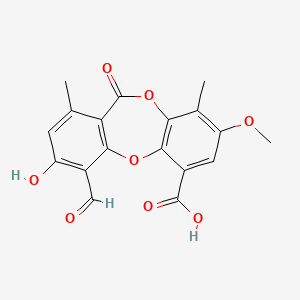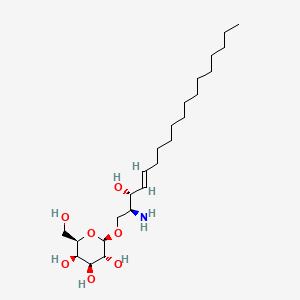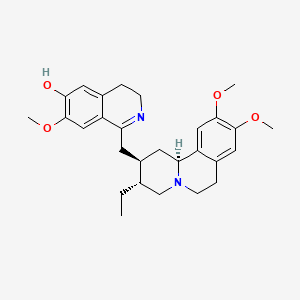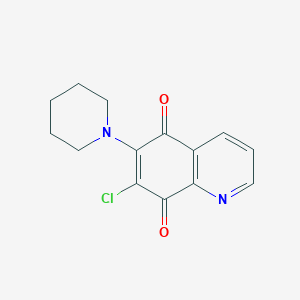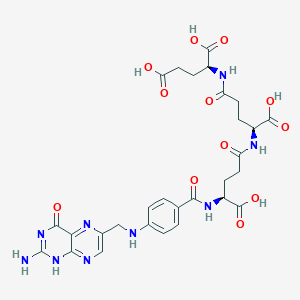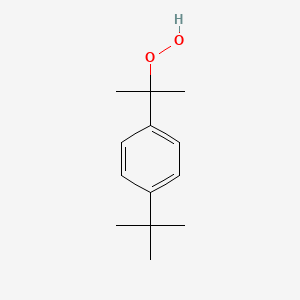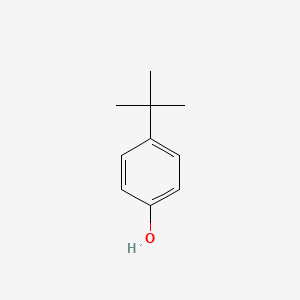
Panipenem
概要
説明
Panipenem is a carbapenem antibiotic used in combination with betamipron . It is not used in the United States . It has a broad spectrum of in vitro activity covering a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria .
Synthesis Analysis
The synthesis of Panipenem and other carbapenems has been extensively studied . The Witting reaction, Mitsunobu reaction, Dieckmann reaction, palladium-catalyzed hydrogenolysis, E. coli-based cloned synthesis, and biosynthetic enzymes such as carbapenem synthetase (carA), carboxymethylproline synthase (carB), carbapenem synthase (carC) have been used in the synthesis .
Molecular Structure Analysis
The molecular formula of Panipenem is C15H21N3O4S . It has an average mass of 339.410 Da and a monoisotopic mass of 339.125275 Da .
Chemical Reactions Analysis
The degradation of Panipenem in an aqueous solution follows pseudo-first-order kinetics at all the pH values tested . A complex reaction mechanism was found under acidic conditions, where Panipenem and its degradation products are factors causing an unusual increase in the degradation rate .
Physical And Chemical Properties Analysis
Panipenem has a density of 1.6±0.1 g/cm3, a boiling point of 555.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It also has an enthalpy of vaporization of 96.2±6.0 kJ/mol and a flash point of 289.7±32.9 °C .
科学的研究の応用
Treatment of Multidrug-Resistant Bacterial Infections
Panipenem is utilized as a last-line defense against infections caused by multidrug-resistant bacteria, including strains of Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii .
Empirical Monotherapy in Adult Cancer Patients
It has shown efficacy as empirical monotherapy in adult cancer patients, particularly for its activity against a broad range of aerobic and anaerobic bacteria .
Activity Against Streptococcus pneumoniae
Panipenem has demonstrated better in vitro activity against Streptococcus pneumoniae compared to other carbapenems, making it a valuable option for treating infections caused by this pathogen .
Reduced Side Effects
Compared to other carbapenems like imipenem, Panipenem has a lower frequency of seizures as a side effect, which is significant for patient safety during treatment .
Use in Neonates and Pediatrics
Panipenem is used for treating severe infections and sepsis in neonates and children due to its wide antibacterial activity against both Gram-positive and -negative bacteria .
Combination Therapy with Betamipron
When combined with betamipron, Panipenem’s nephrotoxicity is reduced without altering its pharmacokinetic parameters, enhancing its therapeutic profile .
作用機序
Target of Action
Panipenem is a carbapenem antibiotic that targets a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria, including Streptococcus pneumoniae and species producing β-lactamases .
Mode of Action
Panipenem, like other carbapenems, inhibits bacterial cell wall synthesis by binding strongly to essential penicillin-binding proteins. This interaction results in the death of the bacterial cells . Panipenem is coadministered with betamipron, an organic anion tubular transport inhibitor, which inhibits the active transport of panipenem in the renal cortex, thereby reducing the nephrotoxic potential of the antimicrobial agent .
Biochemical Pathways
The primary biochemical pathway affected by panipenem involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins, panipenem disrupts the process of peptidoglycan cross-linking, which is crucial for maintaining the structural integrity of the bacterial cell wall .
Pharmacokinetics
Panipenem displays linear kinetics over the dose range 0.125/0.125–1/1g after a single intravenous dose . The clearance of panipenem in patients was found to be 9.53 ± 1.26 L/h with hemodialysis, and 2.92 ± 0.238 L/h without hemodialysis . Betamipron significantly reduces the renal clearance of panipenem by preventing panipenem uptake in the renal tubule .
Result of Action
The result of panipenem’s action is the death of the bacterial cells. By inhibiting cell wall synthesis, panipenem causes the bacterial cells to become structurally compromised, leading to cell lysis and death .
Safety and Hazards
Panipenem is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
The emergence of multidrug-resistant pathogens threatens the effectiveness of carbapenems, including Panipenem . It is imperative to further investigate the mechanisms and functions of monooxygenases to harness their potential in the development of next-generation antibiotics . Urgent measures are required to mitigate these issues and their substantial global impact .
特性
IUPAC Name |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMABNNERDVXID-DLYFRVTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868982 | |
| Record name | Panipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Panipenem | |
CAS RN |
87726-17-8 | |
| Record name | Panipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87726-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panipenem [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Panipenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANIPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





